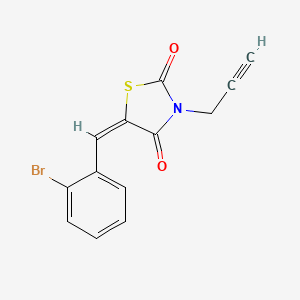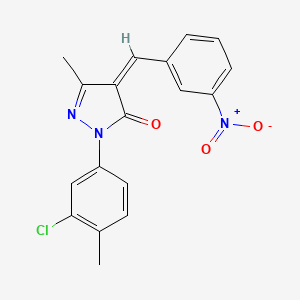
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as BBPT, is a thiazolidinedione derivative that has gained attention in recent years due to its potential pharmacological properties. BBPT has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
作用機序
The mechanism of action of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may also inhibit the growth of cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In addition, 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been found to have antioxidant properties in a study conducted by Li et al. (2019). However, the biochemical and physiological effects of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione are not fully understood and require further investigation.
実験室実験の利点と制限
One advantage of using 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may also have antioxidant properties, which could be useful in studying oxidative stress. However, a limitation of using 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione.
将来の方向性
There are several future directions for the study of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One future direction is to investigate the mechanism of action of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in more detail. Another future direction is to study the potential of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and toxicity of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in vivo.
合成法
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step reaction process. The first step involves the preparation of 2-bromobenzaldehyde and 2-propyn-1-ol. The two compounds are then reacted together in the presence of a base to form 2-bromobenzylidene-2-propyn-1-ol. This intermediate is then reacted with thiosemicarbazide to form 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione.
科学的研究の応用
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential as an anti-cancer agent. In a study conducted by Liu et al. (2017), 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione was also found to inhibit the growth of human colon cancer cells in a study conducted by Zhang et al. (2018).
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been studied for its potential as an anti-inflammatory agent. In a study conducted by Wang et al. (2019), 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione was found to reduce inflammation in a mouse model of acute lung injury by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h1,3-6,8H,7H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIWEEUMOWZOFN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=CC=C2Br)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=CC=C2Br)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-bromobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915476.png)
![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915480.png)

![5-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B5915499.png)
![2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5915503.png)
![methyl 4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5915506.png)
![methyl {2-bromo-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915514.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5915519.png)
![ethyl [5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5915524.png)
![methyl (2-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5915530.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915545.png)
![3-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915560.png)
![N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5915570.png)
